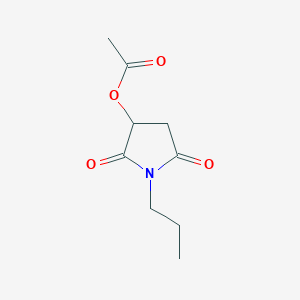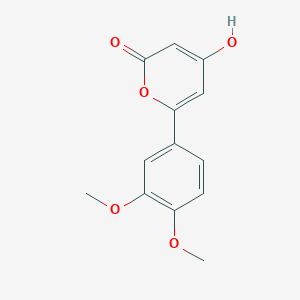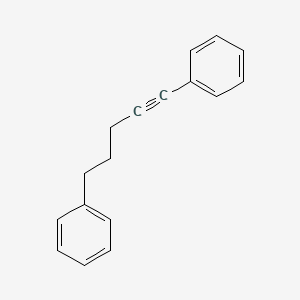
N-Prop-1-en-1-ylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Prop-1-en-1-ylformamide is an organic compound with the molecular formula C4H7NO It is a formamide derivative, characterized by the presence of a formyl group attached to a prop-1-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
N-Prop-1-en-1-ylformamide can be synthesized through several methods. One common approach involves the reaction of prop-1-en-1-amine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-Prop-1-en-1-ylformamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield the corresponding amine.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Prop-1-en-1-ylcarboxylic acid.
Reduction: Prop-1-en-1-ylamine.
Substitution: Various substituted formamides depending on the reagents used.
科学的研究の応用
N-Prop-1-en-1-ylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which N-Prop-1-en-1-ylformamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Methylformamide: Similar in structure but with a methyl group instead of a prop-1-en-1-yl group.
N-Ethylformamide: Contains an ethyl group in place of the prop-1-en-1-yl group.
N-Phenylformamide: Features a phenyl group instead of the prop-1-en-1-yl group.
Uniqueness
N-Prop-1-en-1-ylformamide is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications where other formamide derivatives may not be suitable.
特性
CAS番号 |
178058-71-4 |
|---|---|
分子式 |
C4H7NO |
分子量 |
85.10 g/mol |
IUPAC名 |
N-prop-1-enylformamide |
InChI |
InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-4H,1H3,(H,5,6) |
InChIキー |
YPGALYQSFCHWGR-UHFFFAOYSA-N |
正規SMILES |
CC=CNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


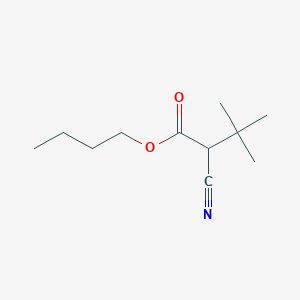
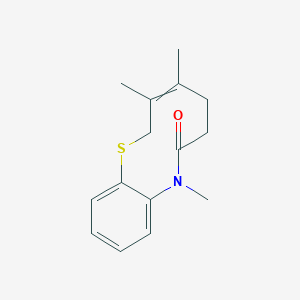
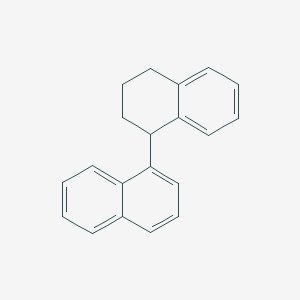
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)


![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
